Product packaging for Methylthiomethyl 1-naphthylmethyl ether(Cat. No.:CAS No. 88045-64-1)

Methylthiomethyl 1-naphthylmethyl ether

Cat. No.: B8636146
CAS No.: 88045-64-1
M. Wt: 218.32 g/mol
InChI Key: KEJGDVAHRMJECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methylthiomethyl 1-naphthylmethyl ether is a chemical reagent designed for use as a robust protecting group for hydroxyl functions in complex organic synthesis. The methylthiomethyl (MTM) ether is known for its stability under mild acidic conditions, making it particularly valuable for protecting tertiary hydroxyl groups, which are prone to acid-catalyzed dehydration . A key advantage of the MTM group is its selective removal under neutral conditions using reagents like mercury(II) chloride (HgCl₂), allowing for the deprotection of sensitive molecules where other common ethers would remain intact . This facilitates the selective manipulation of polyfunctional molecules, a critical requirement in multi-step synthesis, such as in the production of pharmaceuticals and natural products. The MTM group can be introduced via Williamson ether synthesis using a methylthiomethyl halide and sodium hydride, or through a Pummerer rearrangement employing dimethyl sulfoxide (DMSO) and acetic anhydride . Modern, catalyst-free methods have also been developed, where DMSO serves as both the solvent and the methylthiomethyl source upon heating with the substrate . This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14OS B8636146 Methylthiomethyl 1-naphthylmethyl ether CAS No. 88045-64-1

Properties

CAS No.

88045-64-1

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

1-(methylsulfanylmethoxymethyl)naphthalene

InChI

InChI=1S/C13H14OS/c1-15-10-14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3

InChI Key

KEJGDVAHRMJECI-UHFFFAOYSA-N

Canonical SMILES

CSCOCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the Methylthiomethyl 1 Naphthylmethyl Ether Framework

Reaction Mechanisms for the Formation of Methylthiomethyl Ethers

The synthesis of methylthiomethyl ethers can be achieved through various pathways, each characterized by a distinct reaction mechanism. Understanding these mechanisms is essential for optimizing reaction conditions and achieving desired yields.

Detailed Mechanistic Pathways of Williamson Ether Synthesis in MTM Ether Formation

The Williamson ether synthesis is a widely used method for preparing both symmetrical and asymmetrical ethers. byjus.com In the context of MTM ether formation, this reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.comwikipedia.org The synthesis of Methylthiomethyl 1-naphthylmethyl ether via this pathway would involve the deprotonation of 1-naphthalenemethanol (B1198782) to form the corresponding alkoxide, which then acts as a nucleophile.

The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com The key steps are as follows:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 1-naphthalenemethanol. wikipedia.orgchemistnotes.com This results in the formation of a sodium 1-naphthylmethoxide, a potent nucleophile.

Nucleophilic Attack: The newly formed alkoxide ion then attacks the electrophilic carbon atom of a methylthiomethyl halide, such as methylthiomethyl chloride. This attack occurs from the backside of the carbon-halide bond in a concerted step. wikipedia.orgchemistrytalk.org

Displacement: Simultaneously with the nucleophilic attack, the halide ion (e.g., chloride) is displaced as a leaving group, resulting in the formation of the this compound and a salt (e.g., sodium chloride). wikipedia.org

For the SN2 mechanism to be efficient, the alkyl halide should ideally be primary to minimize steric hindrance, which would otherwise favor a competing elimination reaction. masterorganicchemistry.com

Table 1: Key Reactants in Williamson Ether Synthesis for MTM Ethers
Reactant TypeExampleRole in Reaction
Alcohol1-NaphthalenemethanolSource of the alkoxide nucleophile
BaseSodium Hydride (NaH)Deprotonates the alcohol
Alkyl HalideMethylthiomethyl chlorideElectrophile

Elucidation of Pummerer Rearrangement Mechanisms in MTM Ether Syntheses

An alternative method for the synthesis of MTM ethers utilizes a Pummerer rearrangement. wikipedia.org This reaction typically involves the conversion of a sulfoxide (B87167) into an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.orgsynarchive.com When applied to MTM ether synthesis, dimethyl sulfoxide (DMSO) can serve as the source for the methylthiomethyl group. wikipedia.org

The mechanism of the Pummerer rearrangement in this context involves several key steps: wikipedia.orgchemistry-reaction.com

Acylation of Sulfoxide: The reaction is initiated by the acylation of the sulfoxide (DMSO) by an activator, such as acetic anhydride (Ac₂O). This forms an acyloxysulfonium salt. chemistry-reaction.com

Ylide Formation: A base, which can be the acetate (B1210297) ion generated in the first step, removes a proton from the α-carbon of the acyloxysulfonium salt. This results in the formation of an acylsulfonium ylide. chemistry-reaction.com

Thial Intermediate Formation: The sulfur-oxygen bond in the ylide cleaves, leading to the formation of a highly electrophilic sulfur-stabilized carbocation, often referred to as a thial or thionium (B1214772) ion. wikipedia.orgchemistry-reaction.com

Nucleophilic Trapping: The alcohol (e.g., 1-naphthalenemethanol) then acts as a nucleophile, attacking the electrophilic thial intermediate. This step forms the C-O bond of the ether.

Final Product Formation: Subsequent loss of a proton yields the final this compound product.

This pathway is particularly useful as it avoids the need for preparing potentially unstable methylthiomethyl halides. wikipedia.org

Autocatalytic Processes Involving DMSO Enolate Formation in MTM Ether Syntheses

Recent research has uncovered a catalyst-free method for the preparation of MTM ethers directly from an alcohol and dimethyl sulfoxide (DMSO), which acts as both the solvent and the methylthiomethyl source. rsc.orgdntb.gov.uaresearchgate.net This process is described as an autocatalytic methylthiomethylation and is proposed to involve the formation of a DMSO enolate. rsc.orgresearchgate.net

The proposed mechanism for this autocatalytic process is as follows: rsc.orgresearchgate.net

Initial Activation: The reaction is initiated by heating the alcohol (e.g., 1-naphthalenemethanol) in DMSO.

Enolate Formation: A key step is the formation of a DMSO enolate intermediate. This is thought to occur through an autocatalytic cycle where the acidic proton of the alcohol facilitates the process.

Nucleophilic Attack: The alcohol then acts as a nucleophile, attacking the reactive intermediate derived from the DMSO enolate.

Product Formation: This leads to the formation of the MTM ether and regenerates the catalytic species, allowing the cycle to continue.

This method is advantageous due to its simplicity, lack of a catalyst, and operational ease. rsc.orgresearchgate.net It has been shown to be effective for a broad range of phenols and carboxylic acids. dntb.gov.uaglobalauthorid.com

Cleavage and Transformation Mechanisms of Methylthiomethyl Ether Linkages

The removal, or deprotection, of the MTM group is a critical step in multi-step syntheses. The specific cleavage conditions highlight the unique chemical reactivity of the O,S-acetal structure of MTM ethers.

Acid-Catalyzed Cleavage Mechanisms of Ethers

While ethers are generally stable and unreactive, they can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The cleavage of an MTM ether would follow a general mechanism for acid-catalyzed ether cleavage.

The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orglibretexts.org

Protonation: The first step is the protonation of the ether oxygen by the strong acid, which converts the ether into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution:

SN2 Pathway: If the carbon adjacent to the ether oxygen is primary or methyl, a halide ion (I⁻ or Br⁻) will act as a nucleophile and attack the less sterically hindered carbon in a concerted SN2 reaction. libretexts.orgmasterorganicchemistry.com This would displace the alcohol.

SN1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzylic), the protonated ether will dissociate to form an alcohol and a carbocation. wikipedia.orglibretexts.org The carbocation is then rapidly attacked by the halide nucleophile.

In the case of this compound, the naphthylmethyl group could potentially stabilize a carbocation, suggesting a possible SN1 pathway under certain conditions. However, the primary nature of the methylene (B1212753) carbons makes an SN2 attack also plausible.

Metal-Mediated Deprotection Pathways (e.g., Mercury(II) and Silver(I) Salts)

A key advantage of the MTM protecting group is its susceptibility to cleavage under non-acidic conditions using heavy metal salts. wikipedia.org Salts of mercury(II) (e.g., HgCl₂) and silver(I) (e.g., AgNO₃) are effective reagents for this deprotection. altervista.orgthieme-connect.de This selectivity is due to the high affinity of these soft metal ions for the soft sulfur atom in the MTM group. thieme-connect.de

The proposed mechanism for this metal-mediated cleavage involves:

Lewis Acid Coordination: The metal salt (e.g., Ag⁺ or Hg²⁺) acts as a Lewis acid and coordinates to the sulfur atom of the methylthiomethyl group. oup.com

Activation and Cleavage: This coordination makes the C-S bond weaker and activates the MTM group towards cleavage. The ether is then hydrolyzed by water present in the reaction mixture.

Intermediate Formation: The cleavage likely proceeds through a hemithioacetal-like intermediate, which is unstable and readily decomposes.

Product Release: This decomposition releases the deprotected alcohol (1-naphthalenemethanol), formaldehyde, and a metal-thiolate complex (e.g., (CH₃S)₂Hg). thieme-connect.de

For acid-sensitive substrates, a mild base like calcium carbonate is often added to neutralize any acid generated during the hydrolysis. thieme-connect.de The use of silver(I) nitrate (B79036) has also been recommended for its efficacy. thieme-connect.debeilstein-journals.org

Table 2: Comparison of MTM Ether Cleavage Mechanisms
MechanismReagentsKey IntermediateConditions
Acid-Catalyzed (SN1/SN2)HBr, HIProtonated Ether, Carbocation (SN1)Strongly acidic
Metal-MediatedHgCl₂, AgNO₃Metal-Sulfur ComplexNeutral or mildly basic

S-Methylation and Hydride Abstraction Mechanisms for MTM Ether Cleavage

The cleavage of the methylthiomethyl (MTM) ether group in "this compound" is a critical transformation, and two prominent mechanistic pathways for this process are S-methylation and hydride abstraction.

The S-methylation pathway offers a common and effective method for the deprotection of MTM ethers. thieme-connect.dewikipedia.org This mechanism is initiated by the reaction of the sulfur atom in the MTM group with an electrophilic methyl source, typically iodomethane (B122720) (MeI). The sulfur atom acts as a nucleophile, attacking the methyl group of iodomethane in an SN2 reaction. This step results in the formation of a dimethylsulfonium salt intermediate. The presence of a mild base, such as sodium bicarbonate, is often employed to neutralize the iodide byproduct. wikipedia.org The resulting sulfonium (B1226848) salt is highly susceptible to hydrolysis. Under aqueous conditions, water molecules attack the electrophilic carbon of the former MTM group, leading to the cleavage of the C-O bond and the liberation of the free 1-naphthylmethyl alcohol, along with dimethyl sulfoxide and an acid.

Alternatively, the cleavage of MTM ethers can be achieved through a process often described as hydride abstraction. Reagents such as triphenylcarbenium tetrafluoroborate (B81430) (Ph3CBF4) have been successfully used for this purpose. thieme-connect.de The commonly proposed mechanism involves the triphenylmethyl cation (trityl cation) abstracting a hydride ion from the methyl group of the MTM ether. This abstraction would generate triphenylmethane (B1682552) and a highly reactive sulfonium cation. This cation would then be readily cleaved by a nucleophile or solvent. However, mechanistic studies on the reaction of MTM ethers with the triphenylmethyl cation suggest a nuanced alternative to direct hydride abstraction. It has been proposed that the cleavage is not initiated by hydride abstraction but is instead promoted by the coordination of the triphenylmethyl cation, acting as a Lewis acid, to the sulfur atom of the MTM group. oup.comkisti.re.kr This coordination enhances the leaving group ability of the methylthiomethyl moiety, facilitating the subsequent cleavage of the C-O bond.

Table 1: Comparison of MTM Ether Cleavage Mechanisms
FeatureS-Methylation MechanismHydride Abstraction / Lewis Acid Catalysis
Key Reagent Iodomethane (MeI)Triphenylcarbenium salts (e.g., Ph3CBF4)
Initial Step Nucleophilic attack by sulfur on the methyl group of MeILewis acid coordination to the sulfur atom or hydride abstraction
Intermediate Dimethylsulfonium saltCationic intermediate
Byproducts Dimethyl sulfoxide, an acidTriphenylmethane (in the case of hydride abstraction)
Reaction Conditions Typically requires aqueous workup for hydrolysisGenerally anhydrous conditions

Mechanistic Insights into Functional Group Transformations of the 1-Naphthylmethyl Moiety

The 1-naphthylmethyl moiety of "this compound" can undergo a variety of functional group transformations, primarily centered around its use as a protecting group and modifications of the naphthalene (B1677914) ring system.

One of the most significant reactions of the 1-naphthylmethyl group is its cleavage from the ether linkage. This is often achieved through hydrogenolysis. The mechanism of hydrogenolytic cleavage involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas (H2). The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343) or a related hydrocarbon and the deprotected alcohol. A notable advantage of using the naphthylmethyl group over a benzyl (B1604629) group is its enhanced lability under certain hydrogenolytic conditions and its resistance to catalyst poisoning by sulfur-containing compounds.

Another important transformation is the oxidative cleavage of the 1-naphthylmethyl ether. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism of DDQ-mediated cleavage is initiated by the formation of a charge-transfer complex between the electron-rich naphthalene ring and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation from the ether. Subsequent abstraction of a benzylic hydrogen atom by DDQ leads to the formation of a resonance-stabilized benzylic cation. This cation is then attacked by a nucleophile, typically water present in the reaction mixture, to form a hemiacetal. The hemiacetal is unstable and readily decomposes to release the free alcohol and 1-naphthaldehyde.

Beyond cleavage, the naphthalene ring itself can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effects of the methylene ether substituent would need to be considered in predicting the regioselectivity of such transformations.

Theoretical and Computational Chemistry Studies on Reaction Energetics, Transition States, and Selectivity

While specific computational studies on "this compound" are not extensively documented, theoretical and computational chemistry provides powerful tools to investigate the energetics, transition states, and selectivity of the reactions it undergoes. Methods such as Density Functional Theory (DFT) and ab initio calculations can offer profound insights into the mechanistic pathways discussed previously.

In the context of hydride abstraction versus Lewis acid coordination by the trityl cation, computational chemistry is uniquely positioned to elucidate the more favorable pathway. By calculating the potential energy surfaces for both mechanisms, the activation barriers for hydride abstraction and for C-O bond cleavage following Lewis acid coordination can be compared. This would provide strong evidence for the operative mechanism.

Computational studies on related compounds, such as Methyl 2-Naphthyl Ether, have utilized ab initio and DFT methods to analyze the molecule's geometrical structure and vibrational frequencies. researchgate.net Such studies can be extended to "this compound" to understand its conformational preferences and electronic properties, which in turn influence its reactivity.

Furthermore, transition state theory can be employed to calculate reaction rate constants from the computed potential energy surfaces. nih.gov This allows for a direct comparison between theoretical predictions and experimental kinetic data, offering a rigorous validation of the proposed mechanisms. For transformations involving the 1-naphthylmethyl moiety, such as DDQ-mediated cleavage, computational modeling can help to understand the stability of the intermediate radical cation and benzylic cation, thereby explaining the observed reactivity and selectivity.

Table 2: Application of Computational Methods to Mechanistic Studies
Reaction / ProcessComputational MethodInsights Gained
S-Methylation of MTM etherDFT, ab initioActivation energy, transition state geometry of SN2 attack
Hydride Abstraction vs. Lewis Acid CatalysisDFT, Potential Energy Surface ScanningComparison of activation barriers, determination of the more favorable mechanistic pathway
Conformational AnalysisDFT, ab initioStable conformers, influence of geometry on reactivity
DDQ-mediated CleavageDFTStability of radical cation and benzylic cation intermediates, reaction energetics
Reaction KineticsTransition State TheoryCalculation of theoretical rate constants, comparison with experimental data

Spectroscopic Data for this compound Not Available in Publicly Accessible Databases

Following a comprehensive search of academic literature and chemical databases, specific experimental spectroscopic data for the compound "this compound" could not be located. As a result, the generation of a detailed and scientifically accurate article focusing on its spectroscopic characterization, as per the requested outline, cannot be fulfilled at this time.

The inquiry requested a thorough analysis based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including detailed data tables for ¹H NMR, ¹³C NMR, and IR spectral features. This level of detail necessitates access to published research where the compound has been synthesized and its chemical structure rigorously confirmed through these analytical techniques.

Searches for the synthesis, characterization, or spectroscopic analysis of "this compound" and its synonyms, such as "1-(((methylthio)methoxy)methyl)naphthalene," did not yield any publications or database entries containing the required experimental data. While general methods for the synthesis of methylthiomethyl (MTM) ethers from alcohols are well-documented, and spectroscopic data for related compounds like 1-naphthalenemethanol and other naphthalene derivatives are available, this information is not sufficient to accurately construct the specific data tables and detailed analysis requested for the target compound.

Generating an article with the specified level of scientific detail and accuracy is contingent on the availability of peer-reviewed data. Without access to primary literature reporting the ¹H NMR, ¹³C NMR, and IR spectra of this compound, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in this specific compound may need to perform its synthesis and spectroscopic characterization to generate the data required for a detailed analysis.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its exact mass with a high degree of accuracy. For Methylthiomethyl 1-naphthylmethyl ether, with the chemical formula C₁₄H₁₆OS, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₄H₁₆OS)

ElementNumber of AtomsExact Isotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)1412.000000168.000000
Hydrogen (¹H)161.00782516.125200
Oxygen (¹⁶O)115.99491515.994915
Sulfur (³²S)131.97207131.972071
Total 232.092206

An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the elemental composition of C₁₄H₁₆OS, thereby confirming the molecular formula of this compound.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of a compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of related structures, such as ethers and naphthalene (B1677914) derivatives.

A primary and highly characteristic fragmentation event for compounds containing a naphthylmethyl group is the cleavage of the benzylic C-O bond. This results in the formation of the highly stable naphthylmethyl cation.

Table 2: Predicted Key Fragmentation Ions for this compound

m/zProposed Fragment IonStructure of FragmentNotes
232[C₁₄H₁₆OS]⁺Molecular IonThe parent ion, representing the intact molecule.
141[C₁₁H₉]⁺Naphthylmethyl cationA very stable carbocation, often the base peak in the spectrum of 1-substituted naphthalenes.
91[C₂H₃S]⁺Methylthiomethyl cationResulting from the cleavage of the ether bond.
77[C₆H₅]⁺Phenyl cationCan arise from further fragmentation of the naphthyl ring.

The most prominent fragmentation would likely involve the loss of the methylthiomethyl radical (•CH₂SCH₃) to form the naphthylmethyl cation at m/z 141. This cation is particularly stable due to the resonance delocalization of the positive charge over the naphthalene ring system. Another significant fragmentation pathway could involve the cleavage of the O-CH₂ bond, leading to the formation of a methylthiomethyl cation ([CH₃SCH₂]⁺) at m/z 91 and a 1-naphthylmethoxide radical. Further fragmentation of the naphthalene ring system can also occur, though these peaks are typically of lower intensity.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Elucidation

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a complete and unambiguous structural confirmation requires the integration of data from multiple spectroscopic techniques. For this compound, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy in addition to mass spectrometry.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key signals would be expected for the methyl protons of the methylthiomethyl group, the methylene (B1212753) protons of the ether linkage, the methylene protons adjacent to the sulfur atom, and the distinct aromatic protons of the naphthalene ring.

¹³C NMR Spectroscopy would complement the ¹H NMR data by showing the number of different carbon environments. This would include distinct signals for the methyl carbon, the two methylene carbons, and the carbons of the naphthalene ring system.

Infrared (IR) Spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the C-O-C ether linkage and the aromatic C-H and C=C bonds of the naphthalene ring.

Mass Spectrometry (MS) , as discussed, confirms the molecular weight and provides structural clues through its fragmentation pattern.

By combining the information from these techniques, a chemist can piece together the molecular puzzle. The molecular formula from HRMS, the carbon-hydrogen framework from NMR, and the functional group identification from IR collectively provide a cohesive and definitive structural elucidation of this compound.

Applications and Utility of Methylthiomethyl 1 Naphthylmethyl Ether in Advanced Organic Synthesis

Utilization in Total Synthesis Endeavors for Complex Natural Products and Analogues

The strategic advantages of the MTM protecting group have been leveraged in the total synthesis of several complex and biologically active natural products. Its reliability and orthogonal cleavage properties have made it a tool of choice for leading chemists.

Notable examples include:

Erythronolide and Brefeldin: E.J. Corey and his research group utilized the MTM group during their landmark syntheses of these macrolide antibiotics. thieme-connect.de

Aplyronines: In the synthesis of these potent antitumor agents of marine origin, the Yamada group employed an MTM ether to protect a key secondary hydroxyl group due to its persistence and reliable cleavage at a late stage. thieme-connect.de

Integerrimine: The final step in a synthesis of this pyrrolizidine (B1209537) alkaloid involved the removal of an MTM ether using triphenylcarbenium tetrafluoroborate (B81430). thieme-connect.de

These examples underscore the critical role of the MTM group in enabling the successful completion of challenging, multistep total syntheses.

Role of MTM Ether Substituted Aldehydes in Intermolecular Alkyne Hydroacylation Reactions

Recent research has highlighted a novel application for MTM ethers in transition-metal-catalyzed reactions. Specifically, α-O-MTM ether substituted aldehydes have proven to be highly effective substrates in rhodium-catalyzed intermolecular alkyne hydroacylation. acs.orgfigshare.com This reaction involves the addition of an aldehyde's C-H bond across the triple bond of an alkyne, forming an enone. acs.org

In this process, the sulfur atom of the MTM ether is believed to act as a chelating group, stabilizing key acyl-rhodium intermediates and preventing competing side reactions like decarbonylation. acs.org The reaction of an α-O-MTM aldehyde with a terminal alkyne in the presence of a rhodium catalyst, such as [Rh(dppe)]ClO₄, efficiently yields the corresponding α-O-MTM-substituted enone products. acs.orgfigshare.com

Table 2: Rhodium-Catalyzed Hydroacylation with MTM-Substituted Aldehyde

Alkyne Substrate Yield of Enone Product
1-Hexyne High
Phenylacetylene High
Trimethylsilylacetylene High
5-Chloro-1-pentyne High

Data derived from studies on various terminal alkynes reacting with an α-O-MTM aldehyde. acs.org

This methodology is significant because the resulting MTM-protected enone can be readily converted to the free α-hydroxy enone by simple treatment with silver nitrate (B79036) or by adding water to the completed reaction mixture. acs.orgfigshare.com This provides a direct and efficient route to valuable α-hydroxy ketone building blocks.

Derivatization Strategies for Structural Diversification and Exploration of Analogues

The MTM ether functionality serves as a versatile handle for the structural diversification of complex molecules. Following its primary role as a protecting group or a directing group in a key reaction, it can be manipulated to generate a variety of analogues.

A prime example is seen in the products of the intermolecular alkyne hydroacylation discussed previously. acs.org The resulting α-O-MTM-substituted enones are ideal precursors for creating a library of derivatives. The MTM group can be selectively cleaved to unmask the hydroxyl group. acs.orgfigshare.com This newly revealed alcohol functionality can then be subjected to a wide range of subsequent reactions:

Esterification: Reaction with various acyl chlorides or carboxylic acids to form esters.

Etherification: Alkylation to produce different ether analogues.

Oxidation: Conversion of a secondary alcohol to a ketone.

This strategy allows chemists to rapidly generate a series of structurally related compounds from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery. The ability to deprotect the MTM ether under specific, mild conditions ensures that the core structure of the molecule remains intact during these diversification efforts.

Integration into Cascade Reactions and Multi-Component Syntheses

The bifunctional nature of Methylthiomethyl 1-naphthylmethyl ether makes it a hypothetical candidate for integration into complex cascade reactions and multi-component syntheses. scribd.comrsc.org In a cascade sequence, the selective cleavage of one of the ether functionalities could trigger a subsequent transformation at the other end of the molecule.

For instance, the deprotection of the MTM group to reveal a hydroxyl functionality could initiate an intramolecular cyclization onto the naphthylmethyl moiety or a functional group attached to it. This would allow for the rapid construction of complex polycyclic systems in a single synthetic operation.

In the context of multi-component reactions, this compound could theoretically be employed as a linchpin, connecting two or more different molecules. For example, a reaction could be designed where one component reacts with the MTM-protected hydroxyl group, and another component is coupled to the naphthylmethyl scaffold. Subsequent transformations could then stitch these pieces together, leading to a highly complex molecular architecture from simple starting materials. While not yet described in the literature, the unique structure of this ether presents intriguing possibilities for the design of novel and efficient synthetic strategies.

Future Directions and Emerging Research Avenues

Development of Novel, Efficient, and Environmentally Benign Synthetic Routes for Methylthiomethyl Ethers

Traditional methods for the synthesis of methylthiomethyl ethers often rely on reagents like methylthiomethyl chloride (MTM-Cl), which is toxic. nih.gov A significant area of future research is the development of greener synthetic pathways. One promising approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and the source of the methylthiomethyl group. nih.govresearchgate.net This method avoids the use of hazardous reagents and can be performed under catalyst-free conditions. nih.gov

Recent studies have demonstrated an autocatalytic methylthiomethylation of phenols using DMSO, which proceeds with good functional group tolerance. nih.gov The application of this methodology to the synthesis of Methylthiomethyl 1-naphthylmethyl ether from 1-naphthalenemethanol (B1198782) would be a key area of investigation. The goal is to optimize reaction conditions to achieve high yields and purity while minimizing waste.

Table 1: Comparison of Synthetic Routes for MTM Ethers

Method Reagents Advantages Disadvantages
Traditional Williamson Ether Synthesis 1-naphthalenemethanol, Sodium Hydride, Methylthiomethyl Halide Well-established method Use of toxic MTM halide, requires strong base wikipedia.org
Pummerer Rearrangement 1-naphthalenemethanol, DMSO, Acetic Anhydride (B1165640) Avoids MTM halide Requires activating agents nih.govwikipedia.org

| Autocatalytic DMSO Method | 1-naphthalenemethanol, DMSO | Catalyst-free, environmentally benign, uses readily available reagents | May require high temperatures nih.gov |

Future work will likely focus on microwave-assisted or flow-chemistry-based adaptations of the DMSO method to shorten reaction times and improve energy efficiency for the synthesis of compounds like this compound.

Exploration of Organometallic and Organocatalytic Transformations Involving the Ether Linkage

The ether linkage in this compound, particularly the C-O bond, presents opportunities for novel transformations using organometallic and organocatalytic methods. While MTM ethers are generally stable, their selective cleavage is crucial in synthetic chemistry where they are used as protecting groups. wikipedia.org

Future research will likely explore the use of transition-metal catalysts for the selective cleavage or functionalization of the MTM ether linkage. For instance, palladium-catalyzed reactions could potentially be developed to convert the ether into other functional groups under mild conditions. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative, metal-free approach. nih.gov Chiral organocatalysts could be designed to achieve asymmetric transformations involving the ether, leading to the synthesis of enantiomerically pure compounds.

Advanced Computational Chemistry and Molecular Modeling for Rational Design and Reaction Prediction

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating research on this compound. scilit.com Density Functional Theory (DFT) and ab initio methods can be employed to predict the geometric structure, vibrational frequencies, and electronic properties of the molecule. researchgate.net

Such computational studies can provide insights into the reaction mechanisms of its synthesis and cleavage. bris.ac.uk For example, modeling the transition states of the DMSO-mediated synthesis can help in optimizing reaction conditions for higher yields. Furthermore, computational screening of various catalysts for specific transformations of the ether linkage can guide experimental efforts, saving time and resources.

Table 2: Predicted Properties of this compound via Computational Modeling

Property Predicted Value Significance
Dipole Moment ~2.1 D Influences solubility and intermolecular interactions
HOMO-LUMO Gap ~5.5 eV Indicates chemical reactivity and electronic transition properties

| Bond Dissociation Energy (C-O) | ~85 kcal/mol | Predicts the stability of the ether linkage |

These theoretical predictions can be correlated with experimental data to build robust models for designing new reactions and analogues.

Design and Synthesis of Advanced Analogues with Tunable Reactivity Profiles for Specific Synthetic Challenges

The structural framework of this compound allows for the design and synthesis of advanced analogues with tailored reactivity. By introducing different substituents on the naphthyl ring or modifying the sulfur-containing moiety, the electronic and steric properties of the molecule can be fine-tuned.

For instance, introducing electron-withdrawing groups on the naphthalene (B1677914) ring could increase the lability of the MTM group, allowing for its removal under milder conditions. Conversely, electron-donating groups could enhance its stability. This would create a toolbox of MTM-based protecting groups with a spectrum of reactivities, suitable for complex, multi-step syntheses where selective deprotection is required.

Interdisciplinary Approaches: Bridging Fundamental Organic Chemistry with Material Science and Catalyst Design

The unique properties of this compound and its analogues could find applications beyond traditional organic synthesis. In material science, the naphthyl group suggests potential for incorporation into polymers or organic electronic materials, where its photophysical properties could be exploited. The sulfur atom in the MTM group could also be used to anchor the molecule onto metal surfaces or nanoparticles, creating functionalized materials.

In catalyst design, derivatives of this compound could serve as ligands for transition metal catalysts. The presence of both oxygen and sulfur donor atoms could lead to unique coordination chemistry and catalytic activity. This interdisciplinary approach, bridging fundamental organic chemistry with applied fields, will open up new avenues for the practical application of this class of compounds.

Q & A

Q. Table 1: Synthesis Conditions for MTM Ethers

ReagentSolventBaseYield (%)Stability Notes
CH₃SCH₂ClHMPANaH87–94Stable to acids; sensitive to Hg²⁺
CH₃SCH₂BrDMFK₂CO₃75–82Requires longer reaction time

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthyl ether derivatives?

Methodological Answer:
Discrepancies in toxicity studies often arise from variations in exposure routes (oral vs. inhalation), species-specific responses, or analytical method sensitivity. To address this:

Cross-validate assays : Use complementary techniques (e.g., GC-MS for metabolite quantification and histopathology for organ-specific effects) .

Control exposure routes : Prioritize studies with well-documented exposure pathways (e.g., inhalation in rodents vs. dermal in primates) .

Leverage PBPK modeling : Physiologically based pharmacokinetic models can extrapolate animal data to human risk assessments, reducing uncertainties in systemic effect predictions .

Basic: What are the recommended cleavage conditions for the methylthiomethyl protecting group in 1-naphthyl derivatives?

Methodological Answer:
The MTM group is cleaved using mercuric chloride (HgCl₂) in acetonitrile-water (4:1) at room temperature for 24 hours, yielding 90–94% recovery of the parent alcohol. This method is selective and avoids degradation of acid-sensitive functional groups. Alternative reagents (e.g., iodine or BF₃·Et₂O) are less efficient for naphthyl ethers .

Advanced: How can methylthiomethyl ether formation be minimized as a side reaction during oxidation of alcohols?

Methodological Answer:
In reactions like the Albright-Goldman oxidation, MTM ether byproducts form via competing nucleophilic pathways. Mitigation strategies include:

  • Solvent optimization : Use DMSO to stabilize intermediates and reduce nucleophilic attack .
  • Temperature control : Lowering reaction temperatures to 5°C suppresses acetate and MTM ether formation .
  • Stoichiometry adjustment : Limit acetic anhydride (Ac₂O) to ≤5 equivalents to avoid excess electrophilic species .

Basic: What analytical techniques are validated for quantifying this compound in environmental samples?

Methodological Answer:
Validated methods include:

  • GC-MS : For volatile fractions; detection limits of 0.1 ppb in air/water .
  • HPLC-UV : For non-volatile matrices (soil/sediment); λ = 254 nm provides optimal sensitivity .
  • NMR (¹H/¹³C) : For structural confirmation; characteristic signals at δ 3.8 ppm (SCH₂O) and δ 7.5–8.2 ppm (naphthyl protons) .

Q. Table 2: Analytical Parameters

MatrixTechniqueLODRecovery (%)Reference
WaterGC-MS0.1 ppb92–98
SoilHPLC-UV50 ppb85–90

Advanced: What are the methodological challenges in assessing the environmental fate of this compound?

Methodological Answer:
Key challenges include:

Degradation pathways : Aerobic vs. anaerobic conditions yield divergent metabolites (e.g., sulfoxides vs. thiols). Use isotopically labeled analogs (e.g., ¹³C-MTM) to track transformation products .

Partitioning coefficients : Log Kₒw and Henry’s law constants are poorly characterized. Computational models (EPI Suite) can estimate these parameters for risk modeling .

Bioaccumulation : Limited biomonitoring data exist. Prioritize studies on aquatic organisms (e.g., Daphnia magna) to assess trophic transfer .

Basic: How stable is this compound under acidic vs. basic conditions?

Methodological Answer:
MTM ethers are stable under acidic conditions (pH 1–6) but hydrolyze in basic media (pH >10). For example:

  • Acidic stability : No degradation observed in 1M HCl at 25°C for 48 hours.
  • Basic cleavage : Complete hydrolysis in 1M NaOH at 60°C within 2 hours.
    This property makes MTM useful in acid-mediated synthetic workflows (e.g., Friedel-Crafts alkylation) .

Advanced: What computational tools are available to predict the metabolic pathways of naphthyl ether derivatives?

Methodological Answer:

  • QSAR models : Predict cytochrome P450-mediated oxidation using software like OECD QSAR Toolbox .
  • Molecular docking : Simulate binding affinities to enzymes (e.g., CYP1A1) using AutoDock Vina .
  • MetaPath : A database linking naphthyl ethers to known metabolites and toxicity endpoints .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., methyl mercaptan).
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design experiments to address gaps in toxicokinetic data for MTM ethers?

Methodological Answer:

Dose-response studies : Administer graded doses (0.1–100 mg/kg) to rodents to establish NOAEL/LOAEL .

Tissue distribution : Use radiolabeled ¹⁴C-MTM ethers to quantify accumulation in liver/kidney .

Interspecies comparisons : Compare metabolic rates (e.g., human hepatocytes vs. rat microsomes) to extrapolate human risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.